Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate: is an organic compound commonly used in synthetic chemistry. It is characterized by its tert-butyl ester group attached to a pyrrolidine ring, which is further substituted with a piperidine moiety. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the ester, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Utilized in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry:
- Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate is primarily related to its role as an intermediate in synthetic pathways. It acts as a precursor that undergoes various chemical transformations to yield the desired end products. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
- Tert-butyl ®-piperidin-3-ylcarbamate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Comparison:
- Tert-butyl ®-piperidin-3-ylcarbamate: Similar in structure but differs in the position and nature of the substituents on the piperidine ring.
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group, which imparts different chemical properties and reactivity compared to tert-butyl 3-(piperidin-3-YL)pyrrolidine-1-carboxylate.
The uniqueness of this compound lies in its specific combination of functional groups, making it a versatile intermediate in various synthetic applications.
Properties
IUPAC Name |
tert-butyl 3-piperidin-3-ylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-12(10-16)11-5-4-7-15-9-11/h11-12,15H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOITTLUZJMZAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186057 | |
Record name | 1,1-Dimethylethyl 3-(3-piperidinyl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874218-25-4 | |
Record name | 1,1-Dimethylethyl 3-(3-piperidinyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874218-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-(3-piperidinyl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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